

# Application Notes and Protocols for OX2R-IN-3

## Calcium Mobilization Assay

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### Compound of Interest

Compound Name: OX2R-IN-3

Cat. No.: B12374483

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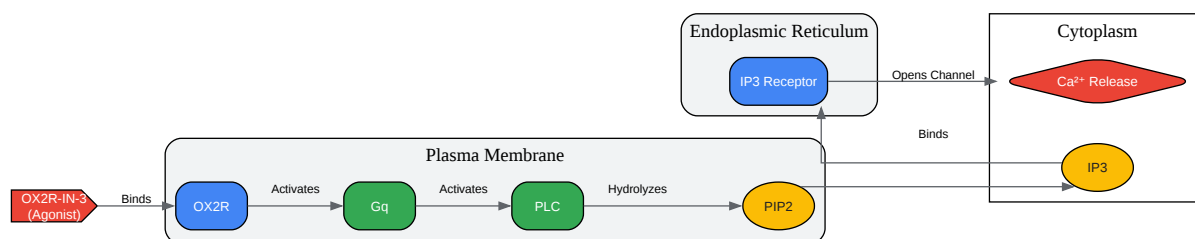
For Researchers, Scientists, and Drug Development Professionals

## Introduction

The Orexin 2 Receptor (OX2R) is a G-protein coupled receptor (GPCR) primarily expressed in the brain, where it plays a crucial role in regulating wakefulness, arousal, and sleep. Activation of OX2R by its endogenous ligands, orexin-A and orexin-B, leads to the mobilization of intracellular calcium. This makes calcium mobilization assays a robust method for identifying and characterizing novel OX2R modulators. **OX2R-IN-3** has been identified as a potent agonist of the Orexin 2 Receptor.<sup>[1]</sup> This document provides a detailed protocol for determining the potency and efficacy of **OX2R-IN-3** by measuring its ability to induce calcium mobilization in cells expressing the human OX2R.

## Signaling Pathway

Upon agonist binding, OX2R couples to the Gq subunit of the heterotrimeric G-protein. This activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium can be detected by fluorescent dyes.



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Caption: OX2R agonist-induced calcium signaling pathway.

## Data Presentation

The potency of **OX2R-IN-3** is determined by generating a dose-response curve and calculating the half-maximal effective concentration (EC<sub>50</sub>). The following table summarizes typical quantitative data obtained from such an assay.

Parameter	Value	Description
Cell Line	CHO-hOX2R	Chinese Hamster Ovary cells stably expressing human Orexin 2 Receptor.
Seeding Density	10,000 - 20,000 cells/well	For a 96-well plate. <a href="#">[2]</a> <a href="#">[3]</a>
Calcium Indicator	Fluo-4 AM or equivalent	A cell-permeant dye that exhibits a large fluorescence increase upon binding to free $\text{Ca}^{2+}$ .
OX2R-IN-3 EC50	< 100 nM	The concentration of OX2R-IN-3 that elicits 50% of the maximal calcium response. <a href="#">[1]</a>
Reference Agonist	Orexin-A	A natural high-affinity agonist for both OX1R and OX2R.
Orexin-A EC50 (at OX2R)	~0.20 nM	Provides a positive control and reference for maximal response. <a href="#">[4]</a>
Assay Window (S/B)	> 2.5	Signal-to-background ratio, indicating the robustness of the assay. <a href="#">[5]</a>
Z'-factor	> 0.5	A statistical parameter indicating the quality and reliability of the high-throughput screening assay. <a href="#">[6]</a>

## Experimental Protocols

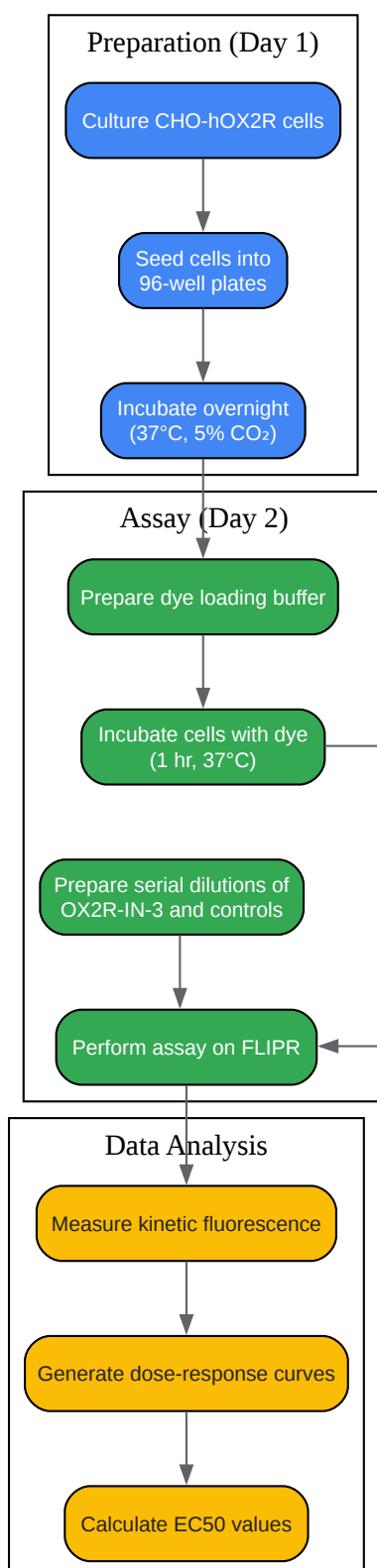
This protocol describes the measurement of intracellular calcium mobilization in CHO-hOX2R cells in response to **OX2R-IN-3** using a Fluorescent Imaging Plate Reader (FLIPR).

## Materials and Reagents

- Cell Line: CHO-K1 cells stably expressing human OX2R (CHO-hOX2R).[\[3\]](#)

- Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).[3]
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[7]
- Calcium-sensitive dye: FLIPR Calcium 5 Assay Kit (or equivalent, such as Fluo-4 AM).[6]
- Test Compound: **OX2R-IN-3**.
- Control Compounds: Orexin-A (positive control) and a vehicle control (e.g., DMSO).
- Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.
- Instrumentation: FLIPR or a similar microplate reader with automated liquid handling capable of kinetic fluorescence reading.[7]

## Experimental Workflow



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